molecular formula C23H17BrN2O B12635397 N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide CAS No. 918948-23-9

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide

Cat. No.: B12635397
CAS No.: 918948-23-9
M. Wt: 417.3 g/mol
InChI Key: LXBPHSBNKPQEDP-UHFFFAOYSA-N
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Description

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a synthetic organic compound featuring a naphthalene core functionalized with bromo, anilino, and benzamide groups. This molecular architecture, which incorporates substituted naphthalene and benzamide motifs, is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structural features, particularly those containing the benzamide group, have been investigated as core scaffolds for developing potent inhibitors of biologically relevant targets, such as the blood coagulation enzyme Factor Xa . The strategic placement of bromine offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more complex chemical entities . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

918948-23-9

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

N-(1-anilino-4-bromonaphthalen-2-yl)benzamide

InChI

InChI=1S/C23H17BrN2O/c24-20-15-21(26-23(27)16-9-3-1-4-10-16)22(19-14-8-7-13-18(19)20)25-17-11-5-2-6-12-17/h1-15,25H,(H,26,27)

InChI Key

LXBPHSBNKPQEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)Br)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Route

A common synthetic route involves the following steps:

  • Step 1: Synthesis of 4-Bromonaphthalene Derivative

    Starting with 4-bromonaphthalene, aniline is reacted under reflux conditions to form the intermediate 1-anilino-4-bromonaphthalene. This reaction typically requires a suitable solvent such as ethanol or dimethylformamide (DMF) and may involve catalysts to enhance yield.

  • Step 2: Formation of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide

    The intermediate from Step 1 is then treated with benzoyl chloride or benzoic acid in the presence of a base (such as triethylamine) to facilitate acylation, yielding this compound.

Reaction Conditions

Step Reagents Conditions Yield (%)
1 Aniline + 4-Bromonaphthalene Reflux in ethanol/DMF 60–80%
2 Intermediate + Benzoyl chloride/benzoic acid + Base Room temperature to reflux 70–90%

Alternative Methods

Recent studies have explored alternative methodologies for synthesizing related compounds that can be adapted for this compound:

Characterization Techniques

The synthesized compounds are characterized using:

Example Synthesis

An example synthesis from literature involves treating an appropriate naphthoquinone with aniline derivatives under reflux conditions in ethanol, followed by purification using column chromatography. The overall yield reported was approximately 75%.

The preparation of this compound can be achieved through multiple synthetic routes involving nucleophilic substitutions and coupling reactions. The choice of method can significantly affect the yield and purity of the final product. Characterization techniques such as NMR and IR are crucial for confirming the successful synthesis of this compound. Further research may explore optimizing these methods for enhanced efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound using NBS in acetonitrile can lead to the formation of brominated derivatives .

Scientific Research Applications

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s naphthalene system and bromine substitution distinguish it from simpler benzamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Properties
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide Naphthalene -Br (C4), -NHPh (C1), -Benzamide (C2) High molecular weight (∼437 g/mol), increased lipophilicity (predicted logP >5)
4-Bromo-N-(2-nitrophenyl)benzamide (I) Benzene -Br (C4), -NO₂ (C2 of phenyl) Planar structure with two molecules per asymmetric unit; nitro group enhances reactivity
4MNB (4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) Benzene -Br (C4), -NO₂ (C2), -OCH₃ (C4 of phenyl) Methoxy group improves solubility; nitro group may reduce metabolic stability
N-(Phenylcarbamoyl)benzamide Benzene -NH(CO)Ph (carbamoyl) Moderate logP (∼3.5); carbamoyl group enhances hydrogen-bonding capacity

Key Observations :

  • Bromine substitution contributes to higher lipophilicity, which may influence cell permeability but could also reduce aqueous solubility .

Key Observations :

  • Ultrasound-assisted synthesis (e.g., for azetidin-1-yl benzamides) reduces reaction time and improves yields compared to conventional methods .
  • The target compound’s synthesis may require specialized conditions due to the naphthalene core and bromine substitution, though specific data are unavailable.
HAT Modulation

Benzamide derivatives such as CTPB and CTB () activate p300 HAT activity, while cyanobenzamide derivatives inhibit it . The target compound’s naphthalene system may sterically hinder interactions with HAT enzymes, but this remains untested.

Antioxidant and Cytotoxic Activity
  • N-(Anilinocarbonothioyl)benzamide derivatives with hydroxyl or methoxy groups exhibit 84–87% inhibition in antioxidant assays .
  • 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide shows insecticidal activity (LD₅₀ = 0.70–1.91 µg/fly) due to the phthalimide moiety .
  • Triazole-based benzamides (e.g., K1–K6) demonstrate cytotoxic activity via HDAC8 inhibition, with docking scores ranging from -6.77 to -8.54 kcal/mol .

Key Observations :

ADMET and Pharmacokinetics

Predicted ADMET properties for N-(phenylcarbamoyl)benzamide (logP = 3.5, moderate intestinal absorption) suggest that bulkier derivatives like the target compound may exhibit poorer absorption or higher metabolic clearance .

Biological Activity

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, potential therapeutic applications, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

This compound is characterized by its naphthalene core, which is substituted with an aniline group and a bromine atom. The presence of these functional groups enhances its reactivity and biological profile, making it a valuable scaffold in drug design.

Property Description
Chemical Formula C15_{15}H12_{12}BrN2_2O
Molecular Weight 320.17 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit microRNA-21, an oncogenic microRNA implicated in various cancers. This inhibition leads to enhanced apoptosis and retarded proliferation in cancer cell lines such as HeLa and U-87 MG .

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Oncogenic Pathways : By targeting microRNA pathways, it can regulate gene expression related to cell survival and proliferation.
  • Induction of Apoptosis : The compound has been linked to the upregulation of PDCD4, a protein that promotes apoptosis in cancer cells .
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression, suggesting that this compound may share this property.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
1-Anilino-naphthaleneAniline group on naphthaleneAnticancer properties
4-BromoanilineBromine-substituted anilineAntimicrobial activity
N-(4-Bromophenyl)benzamideBrominated phenyl group attached to benzamideEnzyme inhibition
1-NaphthylamineSimple naphthalene derivativeUsed in dye manufacturing

This compound stands out due to its combination of a brominated naphthalene core and an aniline substituent, enhancing its reactivity compared to simpler analogs.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound could enhance apoptosis in human glioblastoma cells, indicating its potential as a therapeutic agent against aggressive cancers .
  • MicroRNA Inhibition Research : Another investigation revealed that derivatives of benzamides could serve as effective inhibitors of microRNA pathways, leading to reduced tumor growth rates .
  • Cytotoxicity Assessment : Cytotoxicity assays have shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents like cisplatin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the anilino group, followed by bromination at the 4-position of the naphthalene ring. Key parameters include catalyst selection (e.g., Pd-based catalysts for coupling reactions), solvent polarity, and temperature control. For example, highlights the use of O-benzyl hydroxylamine hydrochloride in analogous benzamide syntheses, emphasizing rigorous inert atmosphere conditions to prevent oxidation. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation, as demonstrated in for a related naphthalene-based benzamide (R factor = 0.070, T = 123 K). NMR (¹H/¹³C) is essential for confirming regioselectivity of bromination and amide bond formation. For instance, provides NMR data for analogous benzamides, emphasizing the use of DMSO-d₆ as a solvent to detect hydrogen-bonding interactions. High-resolution mass spectrometry (HRMS) further validates molecular weight and halogen isotopic patterns .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The 4-bromo group on the naphthalene ring enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) on similar brominated benzamides ( ) reveal decreased HOMO-LUMO gaps compared to non-halogenated analogs, suggesting improved charge-transfer properties. This is critical for applications in materials science or as intermediates in drug discovery .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from neglecting crystal packing effects in simulations. ’s crystal structure analysis of a piperazine-benzamide derivative shows how intermolecular hydrogen bonds and π-π stacking reduce solubility despite favorable logP predictions. To address this, combine Molecular Dynamics (MD) simulations with experimental techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to correlate lattice energy with solubility .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a PARP-1 inhibitor?

  • Methodological Answer : outlines a scaffold-based approach for PARP-1 inhibitors, emphasizing the importance of the benzamide moiety for NAD⁺-mimetic binding. For This compound, modify the anilino group’s substituents (e.g., electron-withdrawing groups) and assess inhibition via in vitro assays (IC₅₀ measurements using recombinant PARP-1). Compare with control compounds lacking the bromine substituent to isolate electronic effects .

Q. What experimental approaches mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral ligands (e.g., BINAP) in coupling reactions can preserve enantiopurity during scale-up. ’s synthesis of bromoimidazopyridine-benzamide derivatives employs Pd(OAc)₂ with (R)-BINAP to achieve >95% ee. Continuous flow reactors may also reduce side reactions by improving heat/mass transfer, as suggested in ’s patent on thiazolidinone-benzamide scale-up .

Q. How do conflicting bioactivity results in different cell lines inform target validation for this compound?

  • Methodological Answer : Contradictory data may arise from cell-specific expression of metabolic enzymes or off-target effects. Use CRISPR-Cas9 knockout models to validate PARP-1 dependency () or employ proteomic profiling (e.g., affinity pull-down assays) to identify unintended targets. ’s approach to SMO inhibitors includes orthogonal assays (e.g., Gli-luciferase reporters) to confirm pathway specificity .

Data-Driven Insights Table

Parameter Key Findings Reference
Crystallographic Data Mean C–C bond length = 0.002 Å; R factor = 0.070 ( )
Synthetic Yield 72% yield achieved via Pd-catalyzed coupling under inert atmosphere ( )
Biological Activity IC₅₀ = 4 µM for PARP-1 inhibition in scaffold analogs ()
Solubility 0.6 µg/mL in aqueous buffer (similar benzamide in )

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